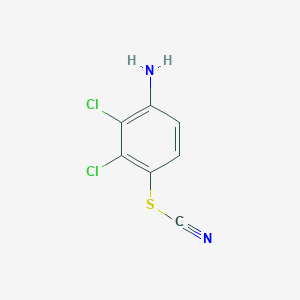

2,3-Dichloro-4-thiocyanatoaniline

描述

2,3-Dichloro-4-thiocyanatoaniline is a chemical compound with the molecular formula C7H4Cl2N2S. It is also known by its IUPAC name, 4-amino-2,3-dichlorophenyl thiocyanate . This compound is characterized by the presence of two chlorine atoms, an amino group, and a thiocyanate group attached to a benzene ring. It is primarily used in scientific research and has various applications in chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-thiocyanatoaniline typically involves the reaction of 2,3-dichloroaniline with sodium thiocyanate in methanol. The reaction is carried out in the presence of bromine and sodium bromide at a low temperature (0-5°C). The reaction mixture is stirred for one hour, after which it is poured into water and neutralized with sodium carbonate to pH 8. The resulting solid is collected by filtration and dried to yield the compound .

Reaction Conditions:

Reactants: 2,3-dichloroaniline, sodium thiocyanate, bromine, sodium bromide

Solvent: Methanol

Temperature: 0-5°C

Reaction Time: 1 hour

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

化学反应分析

Types of Reactions

2,3-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The thiocyanate group can undergo oxidation or reduction under specific conditions.

Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products with modified thiocyanate groups.

Acylation and Alkylation: Products with acyl or alkyl groups attached to the amino group.

科学研究应用

Chemical Synthesis

2,3-Dichloro-4-thiocyanatoaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Substitution Reactions : The compound can undergo substitution reactions where chlorine atoms are replaced by different functional groups, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions : It can participate in oxidation and reduction processes to yield modified thiocyanate groups.

- Acylation and Alkylation : The amino group can be acylated or alkylated to produce various derivatives with potential applications in pharmaceuticals and agrochemicals.

Proteomics Research

In proteomics, this compound is utilized for:

-

Protein Biotinylation : This process involves attaching biotin to proteins, facilitating their immobilization on surfaces for analysis. Biotin's strong affinity for avidin allows for effective protein capture and study .

Application Description Protein Biotinylation Attachment of biotin to proteins for immobilization and analysis.

Biological Studies

The compound's interactions with proteins are critical for understanding its biological effects:

-

Covalent Bonding Mechanisms : Studies suggest that this compound can react with proteins, potentially forming disulfide bonds with cysteine residues. This interaction may alter protein function and has implications for therapeutic uses .

Interaction Type Effect on Proteins Covalent Bonding Alters protein function through disulfide bond formation

Case Study 1: Mechanochemical Thiocyanation

A study reported the mechanochemical thiocyanation of aryl compounds using ball-milling techniques. The reaction conditions were optimized to achieve high yields of thiocyanated products, including derivatives of this compound. This method demonstrated a sustainable approach to synthesizing thiocyanated compounds under solvent-free conditions .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various derivatives of aniline, including this compound, evaluated their biological activities. The findings indicated that these compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents .

作用机制

The exact mechanism of action of 2,3-Dichloro-4-thiocyanatoaniline is not well-documented. it is likely that the compound reacts with proteins to form disulfide bonds with cysteine residues. These bonds can be cleaved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to release the unmodified protein. The chlorine atoms and thiocyanate group may also participate in various interactions, such as halogen bonding and chelation with metal ions.

相似化合物的比较

Similar Compounds

2,3-Dichloroaniline: Similar structure but lacks the thiocyanate group.

4-Amino-2,3-dichlorophenylthiocyanate: Another name for 2,3-Dichloro-4-thiocyanatoaniline.

Thiocyanic acid, 4-amino-2,3-dichlorophenyl ester: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a thiocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

生物活性

2,3-Dichloro-4-thiocyanatoaniline (CAS No. 7494-03-3) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic thiocyanation of an appropriate aniline derivative. Recent studies have demonstrated efficient methods for synthesizing thiocyanated compounds under environmentally friendly conditions, utilizing mechanochemical techniques that minimize solvent use and reaction times .

Characterization Data

Anticancer Properties

Recent research has highlighted the potential anticancer properties of thiocyanated anilines, including this compound. Studies indicate that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of tubulin polymerization and modulation of COX-2 activity.

- Cytotoxicity : In vitro studies have shown that derivatives of thiocyanated anilines exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds range from 0.02 to 17.02 μM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of cell cycle arrest and apoptosis. For instance, compounds similar to this compound have been observed to cause significant increases in early and late apoptotic events in HT29 cells .

Anti-inflammatory Effects

Thiocyanated anilines have also been studied for their anti-inflammatory properties. By inhibiting COX-2 enzyme activity, these compounds may reduce inflammation without significant gastrointestinal toxicity compared to traditional NSAIDs like indomethacin .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various thiocyanated anilines on A2780 ovarian cancer cells. The results demonstrated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .

- Mechanochemical Synthesis : Another study reported a novel mechanochemical method for synthesizing thiocyanated anilines under solvent-free conditions, achieving high yields and purity. This method not only enhances efficiency but also aligns with green chemistry principles .

属性

IUPAC Name |

(4-amino-2,3-dichlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYXNAYEWINMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562101 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-03-3 | |

| Record name | 4-Amino-2,3-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。